Mono-perfluorooctyl itaconate

Description

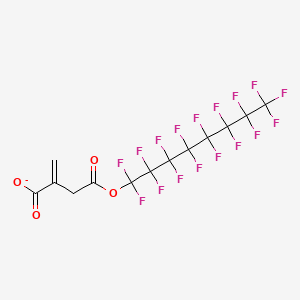

Itaconate and its derivatives, such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and 4-ethyl itaconate (4-EI), are designed to enhance cell permeability and stability while retaining immunomodulatory properties . The perfluorooctyl group in Mono-perfluorooctyl itaconate likely improves metabolic stability and membrane penetration, analogous to hydrophobic modifications in 4-OI .

Properties

Molecular Formula |

C13H4F17O4- |

|---|---|

Molecular Weight |

547.14 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoate |

InChI |

InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33)/p-1 |

InChI Key |

OHNVFWYDJQNNQO-UHFFFAOYSA-M |

Canonical SMILES |

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono-perfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Mono-perfluorooctyl itaconate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorooctyl itaconic anhydride.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Perfluorooctyl itaconic anhydride.

Reduction: Perfluorooctyl itaconic alcohol.

Substitution: Various substituted itaconates depending on the nucleophile used.

Scientific Research Applications

Mono-perfluorooctyl itaconate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mono-perfluorooctyl itaconate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Itaconate Derivatives

Structural and Chemical Properties

*Inferred from structural analogs; fluorinated chains are known to enhance metabolic resistance and hydrophobicity.

Key Differences :

- Electrophilicity: 4-OI and DI exhibit higher electrophilicity than native itaconate due to esterification, enabling covalent modification of cysteine residues (e.g., KEAP1, STAT1) . This compound’s fluorinated chain may further stabilize electrophilic intermediates.

- Solubility : Hydrophobic modifications (e.g., octyl, perfluorooctyl) reduce aqueous solubility but improve cellular uptake .

Functional and Mechanistic Differences

Anti-inflammatory Effects

- Itaconate : Weakly inhibits succinate dehydrogenase (SDH), minimally represses TNF-α, and enhances IL-1β in some contexts .

- DI : Reduces STAT1 phosphorylation and interferon (IFN) responses but increases AKT phosphorylation, contrasting with itaconate .

- 4-OI : Potently inhibits STAT1, suppresses ROS, and broadly silences IFN and inflammasome pathways .

- This compound: Hypothesized to combine strong electrophilic targeting (like 4-OI) with prolonged activity due to fluorinated chain stability.

Metabolism and Pharmacokinetics

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Mono-perfluorooctyl itaconate with high purity for in vitro studies?

- Methodological Answer : Synthesis should involve esterification of itaconic acid with perfluorooctyl alcohols under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted fluorinated precursors. Characterization requires nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Q. How can researchers characterize the stability of this compound under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours. Use high-performance liquid chromatography (HPLC) with UV-Vis or tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Compare retention times against synthetic standards to quantify hydrolytic or thermal breakdown .

Q. What in vitro models are appropriate for initial screening of this compound's anti-inflammatory effects?

- Methodological Answer : Use immortalized cell lines (e.g., A549 lung epithelial cells) treated with lipopolysaccharide (LPS) or viral mimics (e.g., influenza A virus) to induce inflammation. Measure cytokine output (e.g., IL-6, CXCL10) via ELISA or qPCR. Dose-response curves (0.1–20 mM) and toxicity assays (MTT or LDH release) are critical to establish therapeutic windows .

Advanced Research Questions

Q. How can transcriptomic data, such as microarray analysis, be utilized to elucidate the anti-inflammatory mechanisms of this compound?

- Methodological Answer : Perform unsupervised hierarchical clustering of differentially expressed genes (DEGs) from infected or inflamed cell models. Prioritize genes with fold-change >2 and false discovery rate (FDR) <0.05. Use Gene Ontology (GO) enrichment analysis (e.g., DAVID, Enrichr) to identify pathways like interferon signaling or Nrf2 activation. Validate key targets (e.g., DUSP95, CXCL10) via siRNA knockdown or CRISPR-Cas9 .

Q. What strategies are effective in resolving contradictions between observed in vitro and in vivo effects of this compound?

- Methodological Answer : Address discrepancies by cross-validating findings in primary cells (e.g., murine macrophages) and animal models (e.g., LPS-challenged mice). Use metabolomic profiling to assess tissue-specific bioavailability. For conflicting pathway data (e.g., Nrf2 dependency), employ Nrf2-knockout models and compare transcriptional responses to wild-type controls .

Q. How can the PICOT framework guide the design of clinical studies investigating this compound's therapeutic potential?

- Methodological Answer : Apply PICOT to define:

- P opulation: Patients with acute respiratory distress syndrome (ARDS).

- I ntervention: Intravenous this compound (0.5 mg/kg).

- C omparison: Placebo or dexamethasone.

- O utcome: Reduction in plasma IL-6 levels.

- T ime: 7-day follow-up.

This structure ensures focused hypothesis testing and alignment with preclinical data .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Use isotope dilution LC-MS/MS with a stable isotope-labeled internal standard (e.g., <sup>13</sup>C-labeled analog). Optimize extraction protocols (e.g., solid-phase extraction for serum/plasma) to minimize matrix interference. Validate sensitivity (limit of quantification <1 ng/mL) and precision (%CV <15%) across triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.